1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively . It is functionally related to a linoleic acid and an octadecanoic acid .
Synthesis Analysis
Heat-induced oxidative modification of phosphatidylethanolamine molecular species as potential functional food components was investigated. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .Molecular Structure Analysis
The molecular formula of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is C41H78NO8P. It has an average mass of 744.034 Da and a monoisotopic mass of 743.546509 Da .Chemical Reactions Analysis
Heat-induced oxidative modification of phosphatidylethanolamine molecular species was investigated. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 759.2±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±5.5 mmHg at 25°C. It has an enthalpy of vaporization of 120.3±6.0 kJ/mol and a flash point of 413.0±35.7 °C. The index of refraction is 1.484, and it has a molar refractivity of 211.1±0.3 cm3 .Scientific Research Applications
Metabolic Studies in Hepatocytes
Research on 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) has been conducted to understand its metabolism in hepatocytes and its incorporation into liver lipids. A study by Åkesson, Arner, and Sundler (1976) explored how different monoacylphospholipids, including SLPE, are metabolized in isolated hepatocytes and in the intact rat liver. They found that the uptake and acylation of SLPE were higher than for other similar compounds, highlighting its unique metabolic pathway in the liver (Åkesson, Arner, & Sundler, 1976).
Oxidation and Stability Studies
A 2015 study by Zhou, Zhao, Bindler, and Marchioni investigated the thermal oxidation of SLPE. They found that SLPE undergoes specific chemical changes at elevated temperatures, forming hydroperoxides and other oxygenated products. This research is significant for understanding the stability and behavior of SLPE under different environmental conditions, particularly in the context of food chemistry (Zhou, Zhao, Bindler, & Marchioni, 2015).
Studies on Phase Transitions
Research into the thermotropic properties of SLPE, such as its phase transition temperature and behavior, has been conducted. Coolbear, Berde, and Keough (1983) studied the phase transitions of SLPE in aqueous dispersions. Their work provided insights into how SLPE transitions between different physical states, which is crucial for applications in biochemistry and membrane studies (Coolbear, Berde, & Keough, 1983).
Cognitive Function Research
A study by Yaguchi, Nagata, and Nishizaki (2009) explored the potential of SLPE-related compounds in enhancing cognitive functions. They found that certain phosphatidylcholine derivatives, similar in structure to SLPE, could potentially improve learning and memory deficits, indicating a possible application in neurobiology and pharmacology (Yaguchi, Nagata, & Nishizaki, 2009).
Membrane Dynamics and Drug Interactions
Matyszewska and Jocek (2020) investigated how SLPE interacts with anticancer drugs in model cell membranes. This research is vital for understanding how SLPE and its derivatives interact with pharmaceuticals, potentially influencing drug delivery and efficacy (Matyszewska & Jocek, 2020).
Safety And Hazards
properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWOEYVDRKKCR-KNERPIHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(18:0/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine | |
CAS RN |
7266-53-7 | |
Record name | PE(18:0/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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